molecular formula C16H18FNO4S B2635512 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 2034304-61-3

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2635512
CAS RN: 2034304-61-3
M. Wt: 339.38
InChI Key: KMUPVGKBLJYBRH-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Thiophene Derivatives in Pharmaceuticals and Material Science :

    • Thiophene derivatives, like the one in the compound , exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antianxiety properties. Additionally, polymeric thiophenes have applications in electronics, such as thin-film transistors and solar cells (S. Nagaraju et al., 2018).
  • Synthesis and Antimicrobial Evaluation :

    • Related compounds have been synthesized and characterized for antimicrobial activity. For instance, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed potential as antimicrobial agents (YN Spoorthy et al., 2021).
  • Structural Analysis and Molecular Interactions :

    • The molecular structure and intermolecular interactions of compounds with benzamide groups have been extensively studied, providing insights into their conformation and potential applications in drug design and other areas (Sedat Karabulut et al., 2014).
  • Chemical Synthesis and Optimization :

    • Research on the synthesis of related compounds has contributed to the development of efficient chemical processes and the optimization of their properties for various applications, including pharmaceuticals (J. Mukherjee, 1990).
  • Antimicrobial and Antioxidant Studies :

    • Compounds with thiophene and benzamide groups have shown notable antimicrobial and antioxidant properties. Their synthesis and biological evaluation contribute to the discovery of new therapeutic agents (K. Raghavendra et al., 2016).
  • Imaging and Diagnostic Applications :

    • Fluorine-containing benzamide analogs have been developed for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET), indicating potential applications in cancer diagnostics (Z. Tu et al., 2007).
  • Corrosion Inhibition :

    • Methoxy-substituted phenylthienyl benzamidines have been studied for their potential as corrosion inhibitors for carbon steel, demonstrating the application of these compounds in industrial settings (A. Fouda et al., 2020).

properties

IUPAC Name

3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-14-3-2-11(8-13(14)17)16(20)18-9-15(22-6-5-19)12-4-7-23-10-12/h2-4,7-8,10,15,19H,5-6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUPVGKBLJYBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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